molecular formula C10H11N5O3S3 B2402525 Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226455-62-4

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2402525
CAS RN: 1226455-62-4
M. Wt: 345.41
InChI Key: GYLHTKHKJALVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C10H11N5O3S3 and its molecular weight is 345.41. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science

The compound’s sulfur-containing moiety makes it relevant in material science. Researchers explore its use in designing semiconductors, sensors, or optoelectronic devices. Its electronic properties and stability under various conditions contribute to its potential applications.

If you’d like further details or additional applications, feel free to ask

properties

IUPAC Name

methyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S3/c1-4-6(21-15-12-4)7(16)11-9-13-14-10(20-9)19-5(2)8(17)18-3/h5H,1-3H3,(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLHTKHKJALVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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